4-(4-BUTOXYBENZENECARBOTHIOYL)MORPHOLINE
Description
4-(4-Butoxybenzenecarbothioyl)morpholine is a thioketone derivative featuring a morpholine ring linked to a 4-butoxyphenyl group via a carbothioyl (C=S) moiety. The butoxy substituent (C₄H₉O) distinguishes it from shorter alkoxy chains (e.g., methoxy) or other aromatic substituents, influencing lipophilicity, solubility, and intermolecular interactions. The carbothioyl group, compared to carbonyl (C=O), may enhance stability against hydrolysis and alter electronic properties .
Properties
IUPAC Name |
(4-butoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-10-18-14-6-4-13(5-7-14)15(19)16-8-11-17-12-9-16/h4-7H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKZAVUMCSNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzenecarbothioyl)morpholine typically involves the reaction of morpholine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the carbothioyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzenecarbothioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(4-Butoxybenzenecarbothioyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzenecarbothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the aromatic ring and morpholine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
Key Research Findings
- Lipophilicity and Solubility : The butoxy group in this compound likely increases lipophilicity (logP) compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : The carbothioyl group’s lower electronegativity vs. carbonyl may reduce hydrogen bonding but improve metabolic stability, a critical factor in drug design .
- Therapeutic Potential: Morpholine derivatives with sulfur-containing groups (e.g., thiazole or carbothioyl) show promise in targeting receptors like AR or GABA, suggesting diverse pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
